
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Descripción general
Descripción
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole (BCMT) is a heterocyclic compound that has been widely studied due to its interesting properties and potential applications in various scientific fields. BCMT is a five-membered ring with a nitrogen atom at the center and two halogen atoms (bromine and chlorine) at the periphery. The compound is highly reactive and has been used in a variety of reactions such as substitution, elimination, and nucleophilic addition reactions. BCMT is also known to exhibit remarkable antimicrobial activity, making it a promising candidate for medicinal applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Facile Synthesis and Derivative Formation : An efficient one-pot synthesis of related tetrazole compounds like 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights the chemical versatility and adaptability of tetrazole compounds in synthesis processes (Yang et al., 2017).
Novel Synthesis Techniques : Novel synthesis approaches for tetrazole derivatives, as demonstrated in studies of 1-phenyl-1H-tetrazole-5-thiol derivatives, suggest the chemical reactivity and potential for diverse applications of tetrazole compounds (Mekky & Thamir, 2019).
Photophysical and Computational Analysis : A comprehensive study on coumarin-based organic dyes with tetrazole moieties indicates the significance of tetrazole compounds in photonic and electronic device applications (Kumbar et al., 2018).
Biological and Pharmaceutical Applications
Antibacterial Properties : Research on tetrazole-5-thiol derivatives, including studies on their antibacterial properties, reveals the potential of tetrazole compounds in developing new antibacterial agents (Mekky & Thamir, 2019).
Application in Synthesis of Pharmaceutically Active Compounds : Investigations into the synthesis of 1-carbamoyl-1-phenylureas using tetrazole-based catalysts suggest the role of tetrazole compounds in pharmaceutical manufacturing (Nasrollahzadeh et al., 2018).
Material Science and Industrial Applications
Electronic and Optical Device Relevance : Studies on the synthesis of novel coumarin pyrazoline moieties combined with tetrazoles, and their application in photonic and electronic devices, highlight the utility of tetrazole compounds in advanced material science (Kumbar et al., 2018).
Structural Analysis in Material Science : X-ray crystallography studies of tetrazole derivatives, including solvated bisimidazole derivatives, provide insights into the structural applications of tetrazole compounds in material science (Felsmann et al., 2012).
Propiedades
IUPAC Name |
1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARANGMNWQXXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



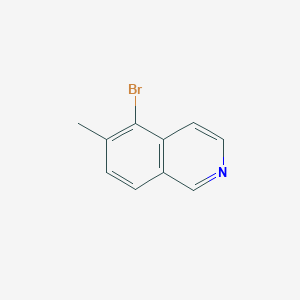
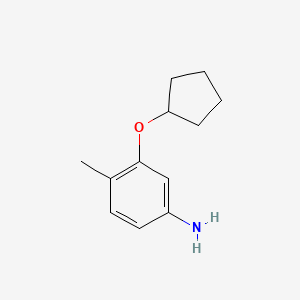
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
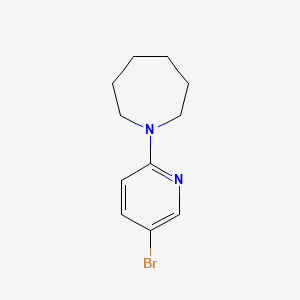
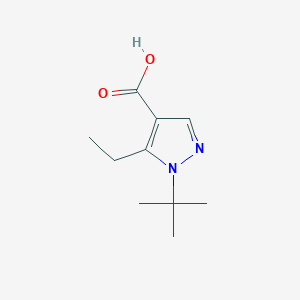
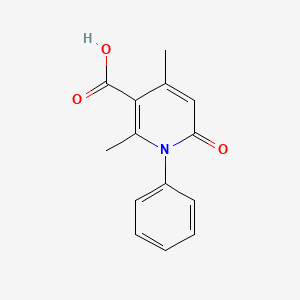
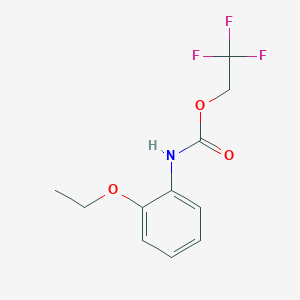
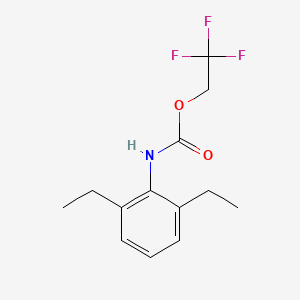
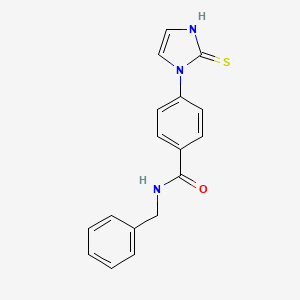
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
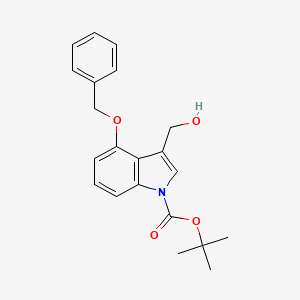
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)